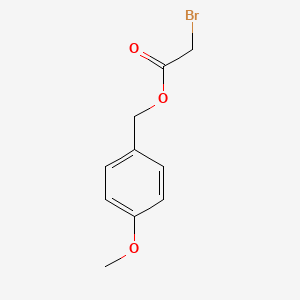

4-Methoxybenzyl 2-bromoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVNOEAMXCXKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530616 | |

| Record name | (4-Methoxyphenyl)methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63353-51-5 | |

| Record name | (4-Methoxyphenyl)methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Methoxybenzyl 2 Bromoacetate

Established Synthetic Pathways for Ester Formation

The formation of 4-methoxybenzyl 2-bromoacetate primarily relies on well-established esterification reactions. These methods involve the coupling of 4-methoxybenzyl alcohol with a bromoacetylating agent.

Direct Esterification Approaches with 4-Methoxybenzyl Alcohol and Bromoacetyl Halides

A common and direct route to 4-methoxybenzyl 2-bromoacetate is the reaction of 4-methoxybenzyl alcohol with a bromoacetyl halide, such as bromoacetyl bromide. nih.govbeilstein-journals.org This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.

One specific method involves dissolving bromoacetyl bromide in a solvent like toluene (B28343) and cooling the solution to -10 °C. google.com Pyridine is then added dropwise at this temperature, followed by the addition of 4-methoxybenzyl alcohol dissolved in toluene. google.com The reaction is allowed to proceed for an hour at -10 °C. google.com Another approach utilizes sodium bicarbonate as the base in acetonitrile (B52724) at 0 °C, with bromoacetyl bromide being added dropwise to a mixture of the base and 4-methoxybenzyl alcohol. beilstein-journals.org The reaction then proceeds at room temperature for several hours. beilstein-journals.org A high yield of 91% has been reported for this particular procedure. beilstein-journals.org

The choice of base and solvent can be critical. For instance, the reaction has also been carried out using potassium carbonate in dimethylformamide (DMF). google.com In this case, the potassium salt of the carboxylic acid is pre-formed before the addition of 4-methoxybenzyl 2-bromoacetate. google.com

| Bromoacetylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromoacetyl bromide | Pyridine | Toluene | -10 °C | Not specified | google.com |

| Bromoacetyl bromide | Sodium Bicarbonate | Acetonitrile | 0 °C to room temp. | 91% | beilstein-journals.org |

| Bromoacetyl bromide | Potassium Carbonate | DMF | Room temp. | Not specified | google.com |

Modified Esterification Procedures and Optimization Studies

Modifications to the direct esterification process have been explored to optimize yields and reaction conditions. One such modification involves the in-situ generation of the acid chloride, which is then reacted with 4-methoxybenzyl alcohol in a one-pot procedure. nih.gov

Transesterification offers another pathway. For example, methyl or ethyl esters can be reacted with 4-methoxybenzyl alcohol in the presence of an acid catalyst. nih.gov The removal of the methanol (B129727) or ethanol (B145695) byproduct helps to drive the reaction towards the desired 4-methoxybenzyl ester product. nih.gov In some instances, particularly with β-ketoesters, this transesterification can proceed without an external catalyst. nih.gov

The Mitsunobu reaction presents an alternative, though it can result in lower yields for certain substrates. For example, the reaction of 4-methoxybenzyl alcohol with benzoic acid using this method resulted in a 16% yield of 4-methoxybenzyl benzoate. nih.gov

Optimization studies have also focused on the synthesis of related bromoacetate (B1195939) esters, providing insights that could be applicable to 4-methoxybenzyl 2-bromoacetate. For instance, in the synthesis of other bromoacetates, variations in the base, solvent, and reaction time have been shown to significantly impact the yield and purity of the final product. mdpi.com

Emerging Synthetic Strategies

In line with the principles of green chemistry, new synthetic strategies are being developed to reduce the environmental impact of chemical processes. These include mechanochemical methods and the development of more sustainable protocols.

Mechanochemical Synthesis Techniques for Related Bromoacetate Esters

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional synthesis. rsc.orgcardiff.ac.uknih.govcolab.ws While specific examples for the direct mechanochemical synthesis of 4-methoxybenzyl 2-bromoacetate are not prevalent in the reviewed literature, the mechanochemical synthesis of other bromoacetate esters and related compounds has been demonstrated. rsc.orgucl.ac.uk

For example, a solvent-free mechanochemical approach has been used for the synthesis of polyaromatic hydrocarbon derivatives, where ethyl bromoacetate was a key reagent. rsc.org This reaction was carried out in a mixer/mill with stainless steel balls. rsc.org Such techniques highlight the potential for developing a mechanochemical route for 4-methoxybenzyl 2-bromoacetate, which could reduce solvent waste and potentially energy consumption.

| Apparatus | Reagents | Milling Time | Frequency | Yield | Reference |

|---|---|---|---|---|---|

| 8000 M Spex Certiprep Mixer/Mill | 1,2-Phthalic dicarboxaldehyde, PPh3, ethyl bromoacetate, K2CO3 | 16 hours | 18 Hz | 84% | rsc.org |

Considerations for Sustainable Synthetic Protocols

The development of sustainable synthetic protocols for 4-methoxybenzyl 2-bromoacetate extends beyond just the reaction itself. Key considerations include the use of renewable starting materials, atom economy, and the reduction of hazardous waste.

Enzymatic synthesis represents a green alternative to traditional chemical methods. For instance, lipase-catalyzed transesterification has been used to synthesize various benzyl (B1604629) and methoxybenzyl esters. mdpi.com The enzymatic synthesis of 4-methoxybenzyl acetate (B1210297) from 4-methoxybenzyl alcohol and vinyl acetate has been achieved with high conversion yields. mdpi.com This suggests that an enzymatic approach for the bromoacetylation of 4-methoxybenzyl alcohol could be a viable and sustainable future direction.

Furthermore, the choice of reagents and catalysts plays a crucial role. The use of solid-supported catalysts, for example, can simplify purification and allow for catalyst recycling, contributing to a more sustainable process. organic-chemistry.org While not yet specifically applied to 4-methoxybenzyl 2-bromoacetate, these principles from related esterification reactions point towards future research directions for its sustainable synthesis.

Iii. Mechanistic Investigations of 4 Methoxybenzyl 2 Bromoacetate Reactivity

Participation in Carbon-Carbon Bond Forming Reactions

4-Methoxybenzyl 2-bromoacetate is a valuable reagent in several carbon-carbon bond-forming reactions, which are central to the construction of complex molecular skeletons.

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. nrochemistry.com 4-Methoxybenzyl 2-bromoacetate serves as an effective α-halo ester component in this transformation. nih.govbeilstein-journals.org

The mechanism proceeds through the following key steps:

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of 4-methoxybenzyl 2-bromoacetate. This oxidative addition step forms an organozinc intermediate, often referred to as a Reformatsky enolate or a zinc enolate. nrochemistry.comwikipedia.org

Coordination and Reaction: The aldehyde or ketone substrate coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack from the enolate carbon onto the carbonyl carbon, typically proceeding through a six-membered chair-like transition state to minimize steric interactions. nrochemistry.comwikipedia.org

Workup: An acidic workup protonates the resulting zinc alkoxide, liberating the β-hydroxy ester product and forming zinc(II) salts. wikipedia.org

In some variations, other metals like samarium(II) iodide (SmI₂) can be used instead of zinc to promote the reaction, often under milder conditions. nih.govbeilstein-journals.org For instance, the reaction of 4-methoxybenzyl 2-bromoacetate with an aldehyde in the presence of SmI₂ has been used in the synthesis of complex natural product fragments. nih.govbeilstein-journals.org This reaction can produce a mixture of diastereomeric alcohols, which can then be manipulated in subsequent synthetic steps. nih.gov

The table below illustrates the general Reformatsky reaction using 4-methoxybenzyl 2-bromoacetate.

| Carbonyl Substrate (R-CO-R') | Metal | Product (β-hydroxy ester) | Reference |

| Aldehyde (R'CHO) | Zn or SmI₂ | 4-Methoxybenzyl 3-hydroxy-3-R'-propanoate | nih.govwikipedia.org |

| Ketone (R'COR'') | Zn | 4-Methoxybenzyl 3-hydroxy-3-R',3-R''-propanoate | nrochemistry.comresearchgate.net |

4-Methoxybenzyl 2-bromoacetate is a precursor for the generation of stabilized phosphorus ylides used in the Wittig reaction and related olefination processes. These reactions are powerful tools for the synthesis of alkenes from carbonyl compounds.

The general mechanism involves two main stages:

Phosphonium (B103445) Salt Formation: 4-Methoxybenzyl 2-bromoacetate reacts with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), via an SN2 reaction to form a stable phosphonium salt. rsc.orgsemanticscholar.org

Ylide Generation and Olefination: The phosphonium salt is treated with a mild base (e.g., NaHCO₃, K₂CO₃) to deprotonate the carbon alpha to both the phosphorus atom and the ester carbonyl group. rsc.orgrsc.org This generates a stabilized phosphorus ylide. The ylide then reacts with an aldehyde or ketone. The stabilized nature of the ylide generally leads to the preferential formation of the (E)-alkene isomer. semanticscholar.org

Arsine-mediated Wittig-type reactions have also been reported where triphenylarsine (B46628) is used in place of triphenylphosphine, condensing with bromoacetates and aldehydes to yield olefins, often under very mild conditions and with high yields. nih.gov

The table below outlines the Wittig reaction sequence starting from 4-methoxybenzyl 2-bromoacetate.

| Step | Reactants | Intermediate/Product |

| 1. Salt Formation | 4-Methoxybenzyl 2-bromoacetate + Triphenylphosphine | [(4-Methoxybenzyloxycarbonyl)methyl]triphenylphosphonium bromide |

| 2. Ylide Generation | Phosphonium Salt + Base (e.g., NaHCO₃) | (4-Methoxybenzyloxycarbonyl)methylenetriphenylphosphorane (Ylide) |

| 3. Olefination | Ylide + Aldehyde/Ketone (R-CO-R') | 4-Methoxybenzyl (E/Z)-3-R,3-R'-acrylate + Triphenylphosphine oxide |

Under certain conditions, particularly those involving single-electron transfer (SET) reagents or photoredox catalysis, 4-methoxybenzyl 2-bromoacetate can generate radical intermediates. nih.gov These radicals can participate in dimerization and alkylation reactions.

The mechanism is initiated by the reduction of the C-Br bond:

Radical Generation: A single-electron reduction of 4-methoxybenzyl 2-bromoacetate, often facilitated by a photocatalyst or a reducing metal like copper(I), leads to a transient radical anion. rsc.orgnih.govacs.org This species rapidly fragments, ejecting a bromide ion to form a stabilized α-carbonyl radical.

Reaction Pathways: This radical can then follow several pathways:

Dimerization: Two of these radicals can couple to form a dimer, resulting in the synthesis of diethyl 2,3-di(4-methoxybenzyloxy)succinate. This pathway is plausible when the radical concentration is high and other radical traps are absent. acs.org

Alkylation: The α-carbonyl radical can add to an electron-deficient alkene (in a Giese-type addition) or combine with another radical species generated in the reaction mixture to form a new C-C bond, achieving a cross-coupling alkylation. researchgate.net

Recent studies have shown that α-bromo esters, including 4-methoxybenzyl 2-bromoacetate, can serve as effective radical precursors in copper-catalyzed enantioselective carboalkynylation reactions. nih.gov This highlights the synthetic utility of radical pathways in constructing complex and stereodefined molecules.

Iv. Strategic Applications of 4 Methoxybenzyl 2 Bromoacetate in Complex Organic Synthesis

Utilization as a Precursor for the 4-Methoxybenzyl (PMB) Ester Protecting Group

The 4-methoxybenzyl (PMB) ester is a widely employed protecting group for carboxylic acids due to its stability across a range of reaction conditions and the multiple methods available for its selective removal. nih.gov 4-Methoxybenzyl 2-bromoacetate is a key reagent for introducing this protective group.

The introduction of the PMB ester group using 4-methoxybenzyl 2-bromoacetate can be achieved under various mild conditions, making it suitable for substrates with sensitive functional groups. nih.gov One common method involves the reaction of a carboxylic acid with 4-methoxybenzyl 2-bromoacetate in the presence of a base.

A notable application is seen in the samarium iodide-promoted Reformatsky reaction. nih.gov For instance, an aldehyde can be reacted with 4-methoxybenzyl 2-bromoacetate to yield a β-hydroxy ester, which is a key intermediate in the synthesis of complex natural products like (–)-borrelidin. nih.gov

Another approach involves the use of 4-methoxybenzyl-2,2,2-trichloroacetimidate, which can be synthesized from 4-methoxybenzyl alcohol. This reagent reacts with carboxylic acids without the need for an acid catalyst, as the carboxylic acid itself promotes the esterification. nih.govresearchgate.net This method is effective for a wide range of substrates, including those with electron-donating or electron-withdrawing groups, as well as those containing halogens, alkenes, and alkynes. nih.gov

| Reagent | Reaction Conditions | Substrate Scope | Reference |

| 4-Methoxybenzyl 2-bromoacetate | Samarium iodide-promoted Reformatsky reaction | Aldehydes | nih.gov |

| 4-Methoxybenzyl-2,2,2-trichloroacetimidate | Promoter-free, self-promoted by carboxylic acid | Wide range of carboxylic acids | nih.govresearchgate.net |

A key advantage of the PMB ester is the availability of multiple orthogonal cleavage strategies, allowing for its selective removal in the presence of other protecting groups. nih.gov This is crucial in complex, multistep syntheses where differential protection is required.

Acidic Cleavage: PMB esters can be cleaved under acidic conditions. nih.gov For example, trifluoroacetic acid (TFA) can be used for the deprotection of the PMB group from a pyrazole (B372694) nucleus. univie.ac.at The use of TfOH in dichloromethane (B109758) has also been shown to effectively cleave PMB ethers in the presence of other groups like benzyl (B1604629) ethers. ucla.edu

Oxidative Cleavage: While PMB ethers can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), PMB esters are notably stable under these conditions. nih.govtotal-synthesis.com This differential reactivity allows for the selective deprotection of PMB ethers in the presence of PMB esters.

Base-Mediated Hydrolysis: Saponification using bases like lithium hydroxide (B78521) can be employed to cleave the PMB ester. This method is particularly useful when acid-sensitive groups, such as a tetrahydropyranyl (THP) ether, are present in the molecule. nih.gov

Reductive Cleavage: Photochemical methods have been developed for the metal-free reductive cleavage of PMB esters. This can be achieved in the presence of an organic electron donor, and notably, PMB ethers are stable under these conditions. nih.gov

| Cleavage Method | Reagents | Selectivity | Reference |

| Acidic | Trifluoroacetic acid (TFA), Triflic acid (TfOH) | Can be selective over other acid-labile groups | univie.ac.atucla.edu |

| Oxidative (Stability) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | PMB esters are stable, allowing for selective deprotection of PMB ethers | nih.govtotal-synthesis.com |

| Basic (Hydrolysis) | Lithium hydroxide (LiOH) | Selective cleavage in the presence of acid-sensitive groups | nih.gov |

| Reductive (Photochemical) | Organic electron donor | Selective cleavage in the presence of PMB ethers | nih.gov |

The PMB ester protecting group exhibits excellent stability under a wide variety of reaction conditions, making it a robust choice for multistep organic synthesis. nih.gov

PMB esters are generally stable under many acidic conditions, although they can be cleaved with strong acids. ucla.edu They are resistant to cleavage by DDQ, a reagent commonly used for the deprotection of PMB ethers. nih.gov This stability allows for the selective manipulation of other functional groups within a molecule without affecting the protected carboxylic acid. For instance, in complex syntheses, PMB esters have been shown to be stable during glycosylation reactions that utilize Lewis acids. universiteitleiden.nl

The stability of PMB esters under various conditions allows for their strategic use in the synthesis of complex molecules where multiple protecting groups are employed and selectively removed at different stages of the synthetic route.

Application as an Alkylating Reagent in Heterocyclic Chemistry

Beyond its role in protecting group chemistry, 4-methoxybenzyl 2-bromoacetate is a versatile alkylating agent for the synthesis of various heterocyclic compounds.

4-Methoxybenzyl 2-bromoacetate and similar bromoacetate (B1195939) derivatives are utilized in the alkylation of nitrogen atoms within heterocyclic scaffolds. polimi.itmathnet.ru This reaction is a key step in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science. kit.edumdpi.com

For example, the alkylation of a triazole with a bromoacetate derivative is a documented method for functionalizing the triazole ring. polimi.it In another instance, the regioselective N9-alkylation of guanine (B1146940) derivatives, important building blocks for peptide nucleic acids (PNA), can be achieved using bromoacetate reagents. u-szeged.hu The alkylation of 2-mercaptoquinazolin-4(3H)-one with ethyl bromoacetate under phase-transfer catalysis conditions leads to simultaneous S- and N-dialkylation. kau.edu.sa

| Heterocycle Class | Alkylation Substrate | Reagent | Application | Reference |

| Triazoles | Triazole | Bromoacetate derivative | Functionalization of the triazole ring | polimi.it |

| Guanine Derivatives | 7-substituted-N2-acylguanines | tert-Butyl bromoacetate | Synthesis of PNA monomers | u-szeged.hu |

| Quinazolinones | 2-Mercaptoquinazolin-4(3H)-one | Ethyl bromoacetate | Synthesis of S- and N-dialkylated products | kau.edu.sa |

Oxygen-containing heterocycles are prevalent in natural products with significant biological activities. nih.goviajpr.com The synthesis of these structures can be facilitated by reagents like 4-methoxybenzyl 2-bromoacetate.

While direct examples of 4-methoxybenzyl 2-bromoacetate in the formation of oxygen-containing heterocycles are less commonly documented in the provided context, the principles of its reactivity can be extended to such syntheses. For instance, intramolecular cyclization reactions following an initial alkylation step can lead to the formation of cyclic ethers. The development of new synthetic methodologies, including microwave-assisted synthesis, continues to expand the toolkit for creating these valuable compounds. researchgate.netresearchgate.net

Contributions to Natural Product Total Synthesis and Analogue Preparation

The p-methoxybenzyl (PMB) protecting group, a key feature of 4-methoxybenzyl 2-bromoacetate, offers a distinct advantage in multi-step syntheses due to its relative stability and the specific conditions required for its cleavage, often involving oxidative or strongly acidic methods. This allows for the selective deprotection of other functional groups in its presence.

Intermediates in the Formal Synthesis of Complex Natural Products (e.g., Borrelidin)

A notable application of 4-methoxybenzyl 2-bromoacetate is its use as a key intermediate in the formal synthesis of complex natural products such as Borrelidin. nih.govnih.govscispace.com Borrelidin, an 18-membered macrolide, is recognized for its potent anti-angiogenic, anti-malarial, and antibiotic activities. nih.gov The intricate structure of Borrelidin necessitates a carefully planned synthetic strategy, often involving the convergence of several complex fragments.

In a formal synthesis of (-)-Borrelidin, 4-methoxybenzyl 2-bromoacetate (118) was employed in a samarium iodide-promoted Reformatsky reaction with a chiral aldehyde (117). nih.gov This reaction is pivotal for the construction of the carbon skeleton of the molecule. The resulting mixture of alcohol isomers was then oxidized to a single ketone, which could be selectively reduced to furnish a single stereoisomer of the desired β-hydroxy ester. nih.gov This intermediate was a crucial component that intercepted a known synthetic route to (-)-Borrelidin, thereby completing its formal synthesis. nih.gov

The Reformatsky reaction, in general, is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of β-hydroxy esters. byjus.comresearchgate.net The use of 4-methoxybenzyl 2-bromoacetate in this context highlights the strategic incorporation of the PMB-protected acetate (B1210297) unit, which serves as a stable yet readily cleavable precursor to a carboxylic acid functionality later in the synthetic sequence.

| Reactant 1 | Reactant 2 | Key Reagent | Reaction Type | Significance | Reference |

|---|---|---|---|---|---|

| Chiral Aldehyde (117) | 4-Methoxybenzyl 2-bromoacetate (118) | Samarium Iodide (SmI₂) | Reformatsky Reaction | Formation of a key β-hydroxy ester intermediate for the synthesis of the C1-C11 fragment of Borrelidin. | nih.gov |

Synthesis of Biologically Relevant Structural Motifs and Their Derivatives

While direct applications of 4-methoxybenzyl 2-bromoacetate are specifically documented in certain total syntheses, the broader strategy of using bromoacetate esters to introduce acetate or acetic acid functionalities is a common tactic in the synthesis of various biologically relevant structural motifs. The 4-methoxybenzyl ester variant offers the specific advantages of the PMB protecting group. For instance, in the synthesis of novel bioactive heterocycles, the introduction of an acetate side chain can be a key step in building the final molecular scaffold.

One pertinent example is the synthesis of peptide nucleic acid (PNA) monomers. researchgate.netuwo.ca PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, and they exhibit strong and specific binding to natural nucleic acids. In the synthesis of a 2-thiouracil (B1096) PNA monomer, a 4-methoxybenzyl-protected thiouracil nucleobase was alkylated with ethyl bromoacetate. uwo.ca This step introduced the acetic acid ethyl ester side chain, which is a fundamental component of the PNA backbone. Subsequent hydrolysis of the ethyl ester and coupling with the aminoethylglycine backbone component completed the monomer synthesis. researchgate.netuwo.ca While this example uses ethyl bromoacetate, the principle of using a bromoacetate to append the key structural motif is directly transferable and the use of the 4-methoxybenzyl protecting group on the nucleobase is noteworthy.

Furthermore, research into novel antiproliferative agents has led to the synthesis of complex molecules where a 4-methoxybenzyl group is part of the final structure. In one study, a series of bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment were synthesized. Among them, 2-(benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d) showed potent activity. nih.gov Although the synthesis of this specific molecule did not explicitly start from 4-methoxybenzyl 2-bromoacetate, the presence of the N-(4-methoxybenzyl)acetamide substructure is a key feature for its biological activity. The synthesis of such acetamide (B32628) moieties can, in principle, be achieved through the reaction of an amine with a bromoacetate derivative.

| Starting Material | Reagent | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| 4-Methoxybenzyl-protected thiouracil | Ethyl bromoacetate | N-alkylation of the nucleobase | Introduction of the acetic acid ester side chain, a core component of the PNA backbone. | uwo.ca |

Role in Polymer Science and Functional Material Synthesis

The bromoacetate functionality is a well-established initiator for controlled radical polymerization techniques, offering a pathway to polymers with well-defined architectures and functionalities.

Initiation of Controlled Radical Polymerization via Bromoacetate Derivatives

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights and narrow polydispersity. jcsp.org.pkcmu.edunih.gov The initiation of ATRP typically involves an alkyl halide that can be reversibly activated by a transition metal complex. Bromoacetate derivatives, such as ethyl 2-bromoacetate, are commonly used as initiators in these polymerizations. jcsp.org.pk

While direct studies employing 4-methoxybenzyl 2-bromoacetate as an ATRP initiator are not extensively reported, the polymerization of monomers containing the 4-methoxybenzyl group has been successfully initiated by other bromoacetate derivatives. For example, the homopolymerization and copolymerization of 4-methoxybenzyl methacrylate (B99206) (MBMA) have been achieved using ethyl 2-bromoacetate as the initiator in a copper-catalyzed ATRP system. jcsp.org.pk This demonstrates that the bromoacetate initiating species is compatible with the 4-methoxybenzyl functionality within the monomer, suggesting that 4-methoxybenzyl 2-bromoacetate could potentially serve as a functional initiator itself, allowing for the introduction of a 4-methoxybenzyl group at the polymer chain end.

The general mechanism of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a catalyst complex, maintaining a low concentration of active radical species and thus minimizing termination reactions. The choice of initiator is crucial as it determines the number of growing polymer chains and introduces a specific functional group at one end of the polymer.

Synthesis of Advanced Monomers for Polymer Architectures

The synthesis of advanced monomers is a cornerstone of modern polymer chemistry, enabling the creation of polymers with tailored properties and functionalities. As discussed previously, in the synthesis of a 2-thiouracil peptide nucleic acid (PNA) monomer, a 4-methoxybenzyl-protected nucleobase was alkylated with ethyl bromoacetate. uwo.ca This reaction yielded an N-alkylated product that, after further modification, became a functional monomer ready for polymerization into a PNA oligomer. This illustrates how a bromoacetate reagent can be instrumental in building up a complex monomer from a protected biologically relevant molecule. The use of the 4-methoxybenzyl group as a protecting group in this context is also a key strategic choice.

Building Blocks for Molecular Scaffolds

Molecular scaffolds are core structures from which a variety of functional groups can be displayed, leading to libraries of compounds for drug discovery and materials science. uni-tuebingen.denih.gov The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure.

In the synthesis of novel tricyclic scaffolds for dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes, a key step involved the use of tert-butyl 2-bromoacetate. rug.nl While not 4-methoxybenzyl 2-bromoacetate, this example showcases how a bromoacetate derivative is used to introduce a carboxymethyl group onto a piperidone core, which is then elaborated into a more complex heterocyclic scaffold. rug.nl

Similarly, the synthesis of benzomorphan (B1203429) scaffolds, which are core structures of many opioid analgesics, has been approached using ethyl-2-bromoacetate as a starting material to construct a piperidone ring system that is later cyclized to form the final scaffold. uni-tuebingen.ded-nb.info

Although direct and detailed examples of 4-methoxybenzyl 2-bromoacetate being used as a primary building block for the de novo synthesis of a molecular scaffold are not prevalent in the reviewed literature, its components—the bromoacetate and the 4-methoxybenzyl groups—are both valuable entities in the design and synthesis of complex molecular architectures. The bromoacetate provides a reactive handle for C-C or C-N bond formation, while the 4-methoxybenzyl group can serve as a protecting group or as a permanent structural element that can influence the biological activity of the final molecule.

| Compound Name |

|---|

| 4-Methoxybenzyl 2-bromoacetate |

| (-)-Borrelidin |

| Samarium Iodide |

| Ethyl bromoacetate |

| 2-Thiouracil |

| Peptide Nucleic Acid (PNA) |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide |

| 4-Methoxybenzyl methacrylate (MBMA) |

| tert-Butyl 2-bromoacetate |

| Benzomorphan |

| Piperidone |

Integration into Rotary Molecular Motors (related bromoacetate use)

In the intricate field of nanotechnology, the synthesis of molecular machines, particularly light-driven rotary molecular motors, requires precise control over molecular architecture. While 4-Methoxybenzyl 2-bromoacetate serves as a valuable building block in various synthetic routes, its structural analogs, specifically simpler bromoacetates, play a crucial role in the functionalization of motor components. The bromoacetate moiety is strategically employed to introduce handles for further chemical modification, a critical step in tuning the properties of the final molecular motor. nih.govacs.org

A key strategy involves the modification of the "top-half" of overcrowded alkene-based molecular motors. nih.govacs.org These top-halves are often phenolic compounds, which can be readily functionalized through a Williamson ether synthesis. nih.govacs.org In this reaction, the phenolic hydroxyl group is deprotonated by a base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from a bromoacetate reagent, like ethyl or methyl 2-bromoacetate, to form a new ether linkage with an appended ester group. nih.govacs.org

This synthetic maneuver is significant as it quantitatively attaches an ester functionality to the motor's framework. nih.govacs.org This ester can then serve as a versatile anchor point. For instance, after the full motor has been assembled, the ester can be saponified to reveal a free carboxylic acid. nih.govacs.org This acid can subsequently be coupled with various alcohols or amines to form a diverse range of esters or amides, allowing for the attachment of different functional groups to the molecular motor. nih.govacs.org This modular approach is essential for developing motors with tailored properties for specific applications, such as altering solubility, facilitating surface anchoring, or attaching fluorescent probes. nih.govrsc.org

The table below details a representative reaction for the functionalization of a molecular motor precursor using a bromoacetate derivative.

| Reaction Step | Reactant | Reagent | Conditions | Product | Yield | Reference |

| Ester Functionalization | Phenolic "top-half" of molecular motor | 2-Bromoacetate, K₂CO₃ | MeCN, 75 °C, 16 h | Ester-modified "top-half" | Quantitative | nih.gov, acs.org |

V. Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Methoxybenzyl 2-bromoacetate, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule, respectively.

Proton NMR (¹H NMR) spectroscopy for 4-Methoxybenzyl 2-bromoacetate allows for the identification and differentiation of the various protons within the molecule based on their unique electronic environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-methoxybenzyl group, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the methylene protons of the bromoacetate (B1195939) moiety.

The aromatic protons typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group are shielded and appear at a slightly higher field (lower ppm) compared to the protons ortho to the ester group. The benzylic methylene protons (-O-CH₂-Ar) are deshielded by the adjacent oxygen and aromatic ring, resulting in a singlet in the downfield region. The methoxy group protons (-OCH₃) also produce a sharp singlet. Finally, the methylene protons of the bromoacetate group (-COCH₂Br) are significantly deshielded by the adjacent carbonyl and bromine atom, appearing as a distinct singlet further downfield.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxybenzyl 2-bromoacetate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ha) | ~7.30 | Doublet | 2H |

| Aromatic (Hb) | ~6.90 | Doublet | 2H |

| Benzylic (-OCH₂Ar) | ~5.15 | Singlet | 2H |

| Bromoacetyl (-CH₂Br) | ~3.95 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.80 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of 4-Methoxybenzyl 2-bromoacetate. The spectrum displays separate signals for each chemically non-equivalent carbon atom.

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field (~167 ppm). The aromatic carbons show a pattern typical for a 1,4-substituted ring; the carbon bearing the methoxy group (C-O) and the carbon attached to the benzylic group are found at distinct downfield shifts. The two sets of equivalent aromatic CH carbons can also be resolved. The carbon of the benzylic methylene group (-OCH₂Ar) and the methoxy carbon (-OCH₃) appear in the mid-field region. The carbon of the bromoacetate methylene group (-CH₂Br) is shifted downfield due to the electronegative bromine atom, but it is typically found at a higher field than the oxygen-bound carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxybenzyl 2-bromoacetate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167.0 |

| Aromatic (C-OCH₃) | ~159.8 |

| Aromatic (C-CH₂O) | ~128.5 |

| Aromatic (CH) | ~130.2 |

| Aromatic (CH) | ~114.1 |

| Benzylic (-OCH₂Ar) | ~67.5 |

| Methoxy (-OCH₃) | ~55.3 |

| Bromoacetyl (-CH₂Br) | ~25.8 |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxybenzyl 2-bromoacetate would exhibit several characteristic absorption bands that confirm its structure.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the 4-methoxybenzyl group is confirmed by C-O stretching vibrations for the aryl-ether bond, typically appearing around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1610-1500 cm⁻¹ region. The aliphatic C-H stretching of the methylene and methoxy groups would appear in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is typically weaker and found in the fingerprint region, usually between 600-700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 4-Methoxybenzyl 2-bromoacetate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 |

| Aromatic C=C | Stretch | 1610 - 1500 |

| Aryl-O-CH₂ | Asymmetric Stretch | ~1250 |

| C-O (Ester) | Stretch | 1200 - 1050 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C-Br | Stretch | 700 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For 4-Methoxybenzyl 2-bromoacetate, MS provides the molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The most prominent fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable 4-methoxybenzyl cation. This tropylium-like ion is expected to be the base peak in the spectrum. Other fragments can arise from the loss of the bromine atom or the entire bromoacetyl group.

Table 4: Expected Mass Spectrometry Fragmentation for 4-Methoxybenzyl 2-bromoacetate

| m/z Value | Proposed Fragment Ion | Formula |

| 258/260 | Molecular Ion [M]⁺ | [C₁₀H₁₁BrO₃]⁺ |

| 121 | 4-Methoxybenzyl cation (Base Peak) | [C₈H₉O]⁺ |

| 137/139 | Bromoacetyl cation | [C₂H₂BrO]⁺ |

| 107 | Loss of CH₂ from 4-methoxybenzyl cation | [C₇H₇O]⁺ |

| 91 | Tropylium cation (from rearrangement) | [C₇H₇]⁺ |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of reactions that synthesize or utilize 4-Methoxybenzyl 2-bromoacetate and for assessing the purity of the final product.

Due to the presence of the bromoacetate group, 4-Methoxybenzyl 2-bromoacetate is a suitable initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). In this context, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical tool for characterizing the polymers synthesized using this initiator.

GPC separates polymer chains based on their hydrodynamic volume in solution. By analyzing the resulting polymer, GPC provides crucial information about the molecular weight distribution. Key parameters obtained from GPC analysis include the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a well-controlled polymerization initiated by 4-Methoxybenzyl 2-bromoacetate, the expected outcome would be polymers with a narrow PDI, typically close to 1.1, indicating that the polymer chains are of similar length. This demonstrates the efficiency of the initiator in controlling the polymerization process.

Table 5: Polymer Characterization Data from GPC Analysis

| Parameter | Description | Typical Value for Controlled Polymerization |

| Mₙ (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies with reaction conditions |

| Mₙ (Weight-Average Molecular Weight) | An average that takes into account the molecular weight of each chain in determining the average molecular weight. | Varies with reaction conditions |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution of a polymer (Mₙ/Mₙ). | 1.05 - 1.20 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. This method couples the high separation capability of liquid chromatography with the precise mass analysis of mass spectrometry, making it invaluable for analyzing reaction products, impurities, and metabolites related to 4-Methoxybenzyl 2-bromoacetate. While specific LC-MS studies detailing 4-Methoxybenzyl 2-bromoacetate are not extensively published, the application of this technique to structurally similar compounds demonstrates its utility.

For instance, LC-MS/MS has been successfully employed for the simultaneous identification and quantification of compounds containing bromo- and methoxy- functional groups in complex matrices. A notable example is the rapid detection of 4-bromo-2,5-dimethoxyamphetamine (DOB) and its precursor in illicit blotters. nih.gov This method utilized tandem mass spectrometry, which provides enhanced selectivity and sensitivity, allowing for the confirmation of substances even at trace levels. nih.gov Similarly, a sensitive LC-MS method was developed for the trace analysis of 4-Bromo methyl-2'-cyanobiphenyl in pharmaceutical substances, achieving a quantitation limit of 1.0 ppm. ajrconline.org

The general procedure for such an analysis involves:

Sample Preparation : Extraction of the analytes from the sample matrix, which could involve solid-phase extraction for cleaning and concentrating the sample. nih.gov

Chromatographic Separation : Injection of the prepared sample into an LC system, typically using a reverse-phase column (e.g., C18), where components are separated based on their polarity. A mobile phase gradient, often consisting of acetonitrile (B52724) and an aqueous solution like ammonium (B1175870) acetate (B1210297), is used to elute the compounds. nih.gov

Mass Spectrometric Detection : The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The mass analyzer then separates ions based on their mass-to-charge ratio (m/z), allowing for the identification of the parent compound and its fragments, which confirms the molecular structure. nih.govnih.gov

This approach allows for the robust analysis of complex mixtures, providing crucial information on reaction completion, byproduct formation, and the purity of synthesized materials involving 4-Methoxybenzyl 2-bromoacetate.

Crystallographic Studies and Computational Modeling

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been extensively applied to derivatives containing the 4-methoxybenzyl or benzyl (B1604629) bromide moieties to elucidate their molecular conformation, stereochemistry, and the packing of molecules in the crystal lattice.

The structural determination of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide from powder X-ray diffraction data highlights the detailed structural insights that can be obtained. cambridge.orgresearchgate.net For these compounds, the analysis revealed key crystallographic parameters, including the space group and unit cell dimensions, which define the crystal's symmetry and size. cambridge.org For example, 3,5-dimethoxybenzyl bromide was found to crystallize in the monoclinic space group P21/c. cambridge.org Such studies are crucial for understanding how molecular structure influences the bulk properties of materials, which is important for their potential application as building blocks in materials science. cambridge.orgresearchgate.net

Below is a table summarizing crystallographic data for several derivatives containing key structural motifs related to 4-Methoxybenzyl 2-bromoacetate.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3,5-Dimethoxybenzyl bromide | Monoclinic | P21/c | a = 11.2323(1) Å, b = 4.04163(4) Å, c = 21.1118(2) Å, β = 95.827(1)° | cambridge.org |

| 3,4,5-Trimethoxybenzyl bromide | Monoclinic | P21/c | a = 16.5165(2) Å, b = 5.31473(8) Å, c = 12.6675(2) Å, β = 103.334(1)° | cambridge.org |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Monoclinic | P21/c | a = 11.516(2) Å, b = 13.905(3) Å, c = 8.852(2) Å, β = 98.78(3)° | mdpi.com |

| (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | Monoclinic | P21/c | a = 11.0891(2) Å, b = 8.1215(2) Å, c = 15.6948(3) Å, β = 106.332(2)° | nih.goviucr.org |

These structural analyses provide foundational data for understanding intermolecular forces and for computational modeling studies.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack together. For derivatives containing methoxybenzyl and bromo- functionalities, this analysis reveals the relative importance of different types of non-covalent contacts, such as hydrogen bonds and van der Waals interactions.

In the study of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, Hirshfeld analysis was used to compare its intermolecular interactions with its 4-methoxybenzylidene isomer. nih.goviucr.orgiucr.org The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts. For both isomers, H···H contacts were found to be the most significant contributors to the crystal packing. nih.goviucr.org

A similar analysis on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide provided a quantitative breakdown of the key interactions stabilizing the crystal structure. strath.ac.uk The study of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate also utilized this technique to show that H···O/O···H contacts were the most prominent, accounting for 37.0% of the Hirshfeld surface. nih.gov

The table below presents the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for several relevant compounds.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | 42.5 | 20.8 | 28.4 | C···C (3.5), N···H (2.6) | nih.goviucr.org |

| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | 29.0 | 30.5 | 28.2 | C···C (5.7), N···O (1.8) | strath.ac.uk |

| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | 26.3 | 37.0 | 18.5 | C···O (9.5) | nih.gov |

This quantitative data is instrumental in crystal engineering and in understanding the structure-property relationships of molecular solids.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure, stability, and chemical reactivity of molecules like 4-Methoxybenzyl 2-bromoacetate. nih.gov These theoretical calculations can predict reaction mechanisms, rationalize experimental observations, and guide the synthesis of new compounds. acs.org

DFT studies allow for the calculation of various molecular properties and reactivity descriptors. jmcs.org.mxscielo.org.mx Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mahendrapublications.com

For example, a DFT study on 4-methoxybenzaldehyde, a related precursor, was conducted at the B3LYP/6-311++G(d,p) level of theory to analyze its molecular structure, vibrational spectra, and electronic properties. mahendrapublications.com The analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MESP) map helped to identify the reactive sites within the molecule. nih.govmahendrapublications.com Such calculations can predict regions of a molecule that are susceptible to nucleophilic or electrophilic attack, offering mechanistic insights into its reactions.

The table below summarizes key reactivity descriptors that are typically calculated using DFT methods to predict the chemical behavior of a molecule.

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity) |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | ω = μ² / 2η | Quantifies the electrophilic nature of a molecule |

By applying these computational methodologies to 4-Methoxybenzyl 2-bromoacetate and its derivatives, researchers can gain a deeper understanding of its reaction pathways and predict its behavior in various chemical transformations. nih.gov

Vi. Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Reactions Involving 4-Methoxybenzyl 2-Bromoacetate

A key area of future investigation lies in the development of novel catalytic systems to enhance the reactivity and selectivity of transformations involving 4-methoxybenzyl 2-bromoacetate. While classical reactions like the Reformatsky reaction have been extensively studied, there is considerable scope for improvement through modern catalytic approaches.

One promising avenue is the exploration of photocatalysis . Visible-light-induced reactions have emerged as a powerful tool in organic synthesis, offering mild and environmentally benign conditions. researchgate.net Research into the use of photocatalysts to generate radical intermediates from α-bromo esters has shown significant potential for C-C bond formation. researchgate.net Future work could focus on developing specific photocatalytic systems, potentially involving ruthenium or iridium complexes, that are tailored for reactions with 4-methoxybenzyl 2-bromoacetate. This could enable novel transformations that are not accessible through traditional thermal methods.

Another area of interest is the use of transition metal catalysis beyond the classical zinc-mediated Reformatsky reaction. Catalysts based on copper, palladium, or nickel could offer alternative pathways for the activation of the C-Br bond in 4-methoxybenzyl 2-bromoacetate, leading to new cross-coupling and functionalization reactions. The development of ligands that can modulate the reactivity and selectivity of these metal centers will be crucial for advancing this field.

The table below summarizes potential novel catalytic approaches for reactions involving 4-methoxybenzyl 2-bromoacetate.

| Catalytic System | Potential Reaction Type | Advantages |

| Visible-Light Photocatalysis (e.g., Ru or Ir complexes) | Radical alkylation, C-H functionalization | Mild reaction conditions, high functional group tolerance, sustainable. |

| Copper Catalysis | Cross-coupling reactions, atom transfer radical addition | Low cost, versatile reactivity. |

| Palladium Catalysis | α-Arylation of esters, cross-coupling | Well-established catalytic cycles, broad substrate scope. |

| Nickel Catalysis | Reductive coupling, cross-electrophile coupling | Unique reactivity profiles, ability to couple sp3-hybridized centers. |

Exploration of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of asymmetric methodologies for reactions involving 4-methoxybenzyl 2-bromoacetate to control the stereochemistry of the products.

A significant area of exploration is the catalytic enantioselective Reformatsky reaction . nih.govbeilstein-journals.orgresearchgate.netacs.orgacs.org While diastereoselective versions have been reported, the development of highly enantioselective catalytic systems remains a challenge. Future efforts will likely involve the design and synthesis of new chiral ligands, such as prolinol derivatives or BINOL-based ligands, that can effectively coordinate with the metal center (e.g., zinc) and induce high levels of stereocontrol. nih.govacs.org The goal is to achieve high yields and enantiomeric excesses for a broad range of aldehydes and ketones. nih.govacs.orgacs.org

Furthermore, the exploration of asymmetric alkylation of prochiral enolates using 4-methoxybenzyl 2-bromoacetate as the electrophile is a promising direction. nih.gov This could be achieved through phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts or through the use of chiral metal complexes that can form a chiral enolate intermediate. ox.ac.uknih.gov Success in this area would provide a direct route to α-functionalized esters with a high degree of enantiopurity.

The following table outlines potential strategies for the asymmetric synthesis involving 4-methoxybenzyl 2-bromoacetate.

| Asymmetric Strategy | Target Reaction | Key Components |

| Catalytic Enantioselective Reformatsky Reaction | C-C bond formation to produce β-hydroxy esters | Chiral amino alcohol ligands, chiral diol ligands (e.g., BINOL), chiral Schiff base ligands. |

| Asymmetric Phase-Transfer Catalysis | α-Alkylation of carbonyl compounds | Chiral quaternary ammonium or phosphonium (B103445) salts. |

| Chiral Metal Enolate Alkylation | α-Alkylation of carbonyl compounds | Chiral Lewis acids, chiral Brønsted acids. |

Integration into High-Throughput and Automated Synthesis Platforms

The demand for the rapid synthesis and screening of large compound libraries has driven the development of high-throughput and automated synthesis technologies. Integrating reactions involving 4-methoxybenzyl 2-bromoacetate into these platforms is a logical next step to accelerate drug discovery and materials development.

Automated flow synthesis offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and the ability to perform multi-step sequences in a continuous manner. acs.orgresearchgate.netnih.govsyrris.comacs.org Future research will focus on adapting reactions such as the Reformatsky reaction or alkylation reactions with 4-methoxybenzyl 2-bromoacetate to flow conditions. This will involve optimizing reaction parameters such as temperature, pressure, and residence time to achieve high conversions and yields in a continuous flow setup. researchgate.net

The development of automated platforms for parallel synthesis will also be crucial. These systems can perform multiple reactions simultaneously in well plates, allowing for the rapid generation of a diverse range of compounds from a common set of starting materials. By incorporating 4-methoxybenzyl 2-bromoacetate as a building block in these automated workflows, researchers can efficiently explore a vast chemical space.

The table below highlights the key aspects of integrating 4-methoxybenzyl 2-bromoacetate into advanced synthesis platforms.

| Platform | Key Features | Potential Applications |

| Automated Flow Synthesis | Continuous processing, precise control of reaction parameters, easy scalability. | Large-scale production of key intermediates, multi-step synthesis of complex molecules. |

| High-Throughput Parallel Synthesis | Miniaturized reaction vessels (e.g., well plates), robotic liquid handling. | Rapid generation of compound libraries for screening, reaction optimization. |

Design of New Synthetic Targets and Advanced Material Precursors

Beyond its use in established synthetic transformations, future research will explore the use of 4-methoxybenzyl 2-bromoacetate in the design and synthesis of novel molecules with unique properties and functions.

In the realm of medicinal chemistry , 4-methoxybenzyl 2-bromoacetate can serve as a versatile scaffold for the synthesis of new bioactive compounds. The ester functionality can be readily converted to other functional groups, and the 4-methoxybenzyl group can be retained as a key structural motif or be cleaved to reveal a carboxylic acid. This allows for the generation of diverse molecular architectures for biological screening.

In materials science , 4-methoxybenzyl 2-bromoacetate holds promise as a precursor for advanced materials. For instance, it can be used to introduce the 4-methoxybenzyl group into polymer backbones or as a side chain, potentially influencing the material's thermal, optical, or electronic properties. researchgate.net There is also potential for its use in the synthesis of liquid crystals , where the rigid aromatic core and the flexible ester linkage are common structural features. rug.nlcolorado.edubeilstein-journals.orgnih.gov By incorporating this building block into liquid crystal design, new materials with tailored mesophase behavior and electro-optical properties could be developed. nih.gov

The following table provides examples of potential new synthetic targets and material precursors derived from 4-methoxybenzyl 2-bromoacetate.

| Area of Application | Potential Synthetic Target/Precursor | Desired Properties/Function |

| Medicinal Chemistry | Novel heterocyclic compounds, peptidomimetics, natural product analogues. | Enhanced biological activity, improved pharmacokinetic properties. |

| Materials Science | Functional polymers, liquid crystals, organic semiconductors. | Tailored thermal stability, specific liquid crystalline phases, desired electronic properties. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-methoxybenzyl 2-bromoacetate, and how are intermediates purified?

- Methodology : The compound is typically synthesized via esterification of bromoacetic acid with 4-methoxybenzyl alcohol under acidic or coupling conditions. For example, in a Reformatsky reaction, samarium iodide promotes coupling between 4-methoxybenzyl derivatives and bromoacetate esters, yielding isomers that require oxidation and stereoselective reduction using chiral catalysts like Ru-based systems . Purification often involves column chromatography (silica gel) or recrystallization, with LCMS (m/z 1069 [M+H]+) and HPLC (retention time: 1.00 min) used to confirm purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 4-methoxybenzyl 2-bromoacetate?

- Analytical Workflow :

- NMR : H and C NMR identify methoxybenzyl (δ ~3.8 ppm for OCH) and bromoacetate (δ ~4.0 ppm for CHBr) groups.

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 229.07 for related bromoacetates) and purity (>95% by HPLC) .

- X-ray Crystallography : For structural elucidation, monoclinic crystal systems (e.g., space group C2/c, β = 109.08°) are resolved for analogs like 4-nitrobenzyl 2-bromoacetate .

Q. What are the stability and storage recommendations for 4-methoxybenzyl 2-bromoacetate?

- Handling Protocol : Store in airtight, light-resistant containers at 2–8°C. The compound is moisture-sensitive and prone to hydrolysis; inert atmospheres (N or Ar) are recommended during reactions. Safety data sheets (SDS) for related bromoacetates advise using PPE (gloves, goggles) due to lachrymatory and alkylation hazards .

Advanced Research Questions

Q. How can stereoselectivity be achieved in reactions involving 4-methoxybenzyl 2-bromoacetate?

- Case Study : In the synthesis of (−)-borrelidin, a samarium iodide-mediated Reformatsky reaction with 4-methoxybenzyl 2-bromoacetate produced a mixture of diastereomers. Selective oxidation to a ketone followed by chiral Ru-catalyzed hydrogenation yielded a single stereoisomer (99% ee). Key factors include temperature control (−78°C for LDA-mediated alkylation) and catalyst choice (e.g., (R)-BINAP-Ru complexes) .

Q. What reaction conditions optimize the use of 4-methoxybenzyl 2-bromoacetate as an alkylating agent in peptide synthesis?

- Optimization Strategy :

- Solvent : DMF or THF improves solubility.

- Base : DIEA or NaH facilitates deprotonation of nucleophiles (e.g., amines or thiols).

- Temperature : Low temperatures (−78°C) minimize side reactions during alkylation of glycine derivatives .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. How does 4-methoxybenzyl 2-bromoacetate participate in mechanistic studies of enzyme inhibition?

- Application : The compound acts as an electrophilic alkylator in fragment-based drug discovery. For example, in synthesizing Factor XI inhibitors, it reacts with dihydroquinolinones to form covalent adducts, validated via kinetic assays (IC < 1 µM) and X-ray co-crystallography .

Q. How can conflicting data on reaction yields with 4-methoxybenzyl 2-bromoacetate be resolved?

- Troubleshooting : Discrepancies in yields (e.g., 85–95% in alkylation reactions) may arise from trace moisture or impurities in starting materials. Techniques:

- Karl Fischer titration to quantify water in solvents.

- In situ FTIR to monitor reaction progress and intermediate stability.

- Design of Experiments (DoE) to statistically optimize parameters like equivalents of NaH or reaction time .

Q. What green chemistry principles apply to the synthesis of 4-methoxybenzyl 2-bromoacetate?

- Sustainability Metrics :

- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalyst Recycling : Recover samarium iodide via aqueous extraction (reported 80% recovery efficiency).

- Atom Economy : Use of methyl 2-bromoacetate (94% atom economy) over bulkier esters reduces waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.